Cas no 896680-10-7 (ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate)

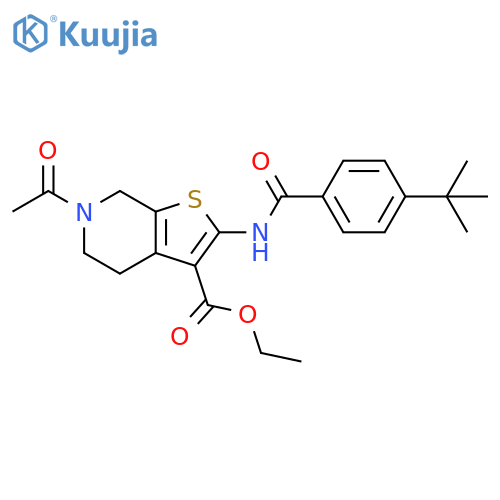

896680-10-7 structure

商品名:ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate

ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate

- Thieno[2,3-c]pyridine-3-carboxylic acid, 6-acetyl-2-[[4-(1,1-dimethylethyl)benzoyl]amino]-4,5,6,7-tetrahydro-, ethyl ester

- SR-01000011339

- ethyl 6-acetyl-2-[(4-tert-butylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

- SR-01000011339-1

- F1298-0789

- AKOS024604632

- ethyl 6-acetyl-2-(4-(tert-butyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

- 896680-10-7

- ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

-

- インチ: 1S/C23H28N2O4S/c1-6-29-22(28)19-17-11-12-25(14(2)26)13-18(17)30-21(19)24-20(27)15-7-9-16(10-8-15)23(3,4)5/h7-10H,6,11-13H2,1-5H3,(H,24,27)

- InChIKey: QYKPDRUGWFJGMI-UHFFFAOYSA-N

- ほほえんだ: C1N(C(C)=O)CCC2C(C(OCC)=O)=C(NC(=O)C3=CC=C(C(C)(C)C)C=C3)SC1=2

計算された属性

- せいみつぶんしりょう: 428.17697855g/mol

- どういたいしつりょう: 428.17697855g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 30

- 回転可能化学結合数: 6

- 複雑さ: 654

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.6

- トポロジー分子極性表面積: 104Ų

ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1298-0789-15mg |

ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |

896680-10-7 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1298-0789-30mg |

ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |

896680-10-7 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1298-0789-5mg |

ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |

896680-10-7 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1298-0789-5μmol |

ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |

896680-10-7 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1298-0789-10μmol |

ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |

896680-10-7 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1298-0789-75mg |

ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |

896680-10-7 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F1298-0789-40mg |

ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |

896680-10-7 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1298-0789-4mg |

ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |

896680-10-7 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1298-0789-1mg |

ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |

896680-10-7 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1298-0789-2μmol |

ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |

896680-10-7 | 90%+ | 2μl |

$57.0 | 2023-05-17 |

ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate 関連文献

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

896680-10-7 (ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate) 関連製品

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量